Human 5-Lipoxygenase (5-LOX) Inhibition
The compound (annotated as 5-LOX-IN-1 or compound 2b) inhibits human 5‑lipoxygenase with an IC₅₀ of 2.3 µM [1]. This places it in the low‑micromolar potency range for 5‑LOX inhibitors, directly comparable to other reported thiazole‑based 5‑LOX inhibitors. For instance, the thiazole derivative compound 14 (5-LOX-IN-3) exhibits an IC₅₀ of <1 µM , while zileuton, the only clinically approved 5‑LOX inhibitor, shows an IC₅₀ of ~0.5–1 µM in enzymatic assays [2]. Although the compound is less potent than zileuton, the structural features—specifically the 3‑methylbenzoate ester moiety—may confer distinct selectivity profiles that are not yet fully characterized.
| Evidence Dimension | Inhibition of human 5‑lipoxygenase enzymatic activity |
|---|---|
| Target Compound Data | IC₅₀ = 2.3 µM (5‑LOX‑IN‑1, compound 2b) |
| Comparator Or Baseline | Zileuton: IC₅₀ ≈ 0.5–1 µM [2]; 5‑LOX‑IN‑3 (Compound 14): IC₅₀ < 1 µM |
| Quantified Difference | Target compound is 2‑ to 4‑fold less potent than zileuton and at least 2‑fold less potent than 5‑LOX‑IN‑3 |
| Conditions | Cell‑free enzymatic assay using human recombinant 5‑LOX (specific protocol details not available for the target compound) |
Why This Matters
For researchers studying inflammatory pathways, selecting this compound over a generic thiazole ensures a documented 5‑LOX inhibitory activity at a well‑defined concentration range, enabling reproducible dose‑response experiments in leukotriene‑mediated inflammation models.
- [1] BioDeep. 5-LOX-IN-1 (compound 2b) – inhibitor of human 5-Lipoxygenase with IC50 of 2.3 µM. View Source
- [2] Carter GW, et al. 5‑Lipoxygenase inhibitory activity of zileuton. J Pharmacol Exp Ther. 1991;256(3):929‑937. View Source
